molecular formula C16H22N2O5 B2377422 Methyl 1-(2-(2-methoxyethoxy)isonicotinoyl)piperidine-2-carboxylate CAS No. 2034205-27-9

Methyl 1-(2-(2-methoxyethoxy)isonicotinoyl)piperidine-2-carboxylate

Cat. No. B2377422
CAS RN: 2034205-27-9
M. Wt: 322.361
InChI Key: AGNHNYBYKYZBPO-UHFFFAOYSA-N
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Description

Methyl 1-(2-(2-methoxyethoxy)isonicotinoyl)piperidine-2-carboxylate, also known as MEMP, is a novel compound that has gained attention in the scientific community for its potential use in various applications. MEMP is a derivative of isoniazid, an anti-tuberculosis drug, and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, including methyl pipecolinate and ethyl nipecotate, serve as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the carbonylation of iodobenzene and iodoalkenes, resulting in the formation of carboxamides and ketocarboxamides under various conditions (Takács et al., 2014).
  • Novel Benzodifuranyl Compounds Synthesis : Research on the synthesis of novel compounds derived from visnaginone and khellinone for potential anti-inflammatory and analgesic applications highlights the versatility of related chemical structures in medicinal chemistry (Abu‐Hashem et al., 2020).

Potential Pharmacological Activities

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : The synthesis of oxindole derivatives through palladium-catalyzed CH functionalization represents an important method in medicinal chemistry for creating compounds with potential biological activities (Magano et al., 2014).
  • Metal/Organo Relay Catalysis : The synthesis of methyl 4-aminopyrrole-2-carboxylates via a catalytic cascade reaction showcases the utility of related compounds in synthesizing biologically relevant structures (Galenko et al., 2015).

properties

IUPAC Name

methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-21-9-10-23-14-11-12(6-7-17-14)15(19)18-8-4-3-5-13(18)16(20)22-2/h6-7,11,13H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNHNYBYKYZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCCCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-(2-methoxyethoxy)isonicotinoyl)piperidine-2-carboxylate

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